Ethyl 3-amino-4-anilinobenzoate
Description
Contextual Background of Substituted Benzoate (B1203000) Esters in Synthetic and Medicinal Chemistry
Substituted benzoate esters are a cornerstone of organic synthesis and medicinal chemistry. The ester functional group is not only prevalent in naturally occurring compounds, lending characteristic aromas to fruits and flowers, but it also serves as a crucial component in industrial applications, from solvents to polymers. pbworks.comlibretexts.org In drug design, benzoate esters are recognized as important derivatives of benzoic acid, a structure found in a wide array of therapeutic agents. drugbank.com
The versatility of the benzoate ester lies in its reactivity and stability. It can be synthesized through various methods, most notably Fischer esterification, and can be transformed into other functional groups like amides or aldehydes through reactions such as aminolysis or reduction. pbworks.comlibretexts.orguwlax.edu This chemical tractability allows chemists to use the ester as a handle for modifying a molecule's properties. Furthermore, the ester group can act as a "protecting group" during complex syntheses, temporarily masking a carboxylic acid to prevent it from undergoing unwanted reactions. organic-chemistry.org The incorporation of various substituents onto the benzene (B151609) ring of the benzoate ester allows for the fine-tuning of a molecule's electronic and steric properties, which is a key strategy for optimizing drug-target interactions. jocpr.comstackexchange.com
Overview of Anilino and Amino-Substituted Aromatic Compounds in Biological Research
Aromatic compounds featuring amino (–NH2) and anilino (–NH–phenyl) groups are of immense importance in biological and pharmaceutical research. researchgate.netiloencyclopaedia.org These nitrogen-containing functional groups are found in a vast range of biologically active molecules, including essential vitamins, hormones, and alkaloids, as well as synthetic drugs, dyes, and polymers. iloencyclopaedia.orgncert.nic.in The presence of an amino group on an aromatic ring can significantly influence a molecule's biological activity. researchgate.net For instance, para-aminobenzoic acid (PABA) is a vital intermediate in the synthesis of folate, a crucial vitamin for DNA replication. nih.govmdpi.com
Rationale for Focusing on Ethyl 3-amino-4-anilinobenzoate as a Research Scaffold
This compound presents a unique and compelling molecular architecture for chemical exploration. The rationale for its use as a research scaffold stems from the strategic placement of three distinct functional groups on a single benzene ring:
An Ethyl Ester Group: This group provides a reliable point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into amides, offering a straightforward path to creating a family of related compounds. libretexts.org
A Primary Amino Group (at position 3): This group is a versatile handle for a wide range of chemical reactions, including acylation and the formation of Schiff bases, allowing for the introduction of diverse structural elements. ncert.nic.in
A Secondary Anilino Group (at position 4): The anilino moiety is a known pharmacophore in many biologically active molecules and provides another site for substitution, potentially on the second phenyl ring, to modulate the compound's properties. nuph.edu.ua
The specific 1,2,4-substitution pattern of these groups on the aromatic ring creates a "disubstituted aniline" framework that is of significant interest in the development of targeted therapies, such as kinase inhibitors. mdpi.com The parent acid of this scaffold, 4-aminobenzoic acid, is a well-established building block in pharmaceutical research, known for its role in generating molecules with anticancer, antibacterial, and anti-inflammatory properties. nih.gov By combining these features, this compound serves as a pre-functionalized and highly versatile starting material for constructing complex molecules with potential therapeutic value.
Current Research Landscape and Emerging Trends in the Study of Structurally Related Compounds
The research landscape for compounds structurally related to this compound is vibrant and focused on discovering new therapeutic agents. A significant area of interest is the synthesis of derivatives of N-phenylanthranilic acid, a molecule that shares the core anilino-benzoic acid structure. Studies have shown that introducing various substituents to this scaffold can lead to compounds with enhanced anti-inflammatory activity. nuph.edu.ua
Another active area of research involves the development of anilino-substituted heterocyclic compounds, such as anilino-pyrimidines and anilino-benzimidazoles, which have demonstrated potent anticancer and antimicrobial activities. nih.govnih.govmdpi.com For example, certain 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives have been identified as powerful dual inhibitors of Mer and c-Met kinases, which are key targets in cancer therapy. mdpi.com The general strategy involves using the anilino-aromatic core as a foundation and systematically adding different chemical groups to explore structure-activity relationships (SAR), which helps in identifying the most effective molecular configurations for a desired biological effect. researchgate.net
Emerging trends also point towards the use of novel synthetic methodologies, such as microwave-assisted synthesis and the use of solid acid catalysts, to produce these types of compounds more efficiently and with less environmental impact. uwlax.edumdpi.com Furthermore, there is a growing interest in creating "unnatural" amino acid building blocks from substituted aminobenzoic acids for the synthesis of peptidomimetics—molecules that mimic peptides but have improved stability and bioavailability. researchgate.net
Objectives and Scope of Academic Inquiry into this compound
The primary objective of academic inquiry into this compound is to fully exploit its potential as a versatile chemical scaffold. The scope of this research is multi-faceted and includes:
Synthetic Methodology Development: To devise efficient, high-yield, and environmentally friendly methods for the synthesis of this compound and its subsequent derivatives. This includes exploring novel catalytic systems and reaction conditions.
Library Generation: To utilize the three distinct functional groups on the molecule as points of diversification. By systematically reacting the ester, primary amine, and anilino groups, researchers can generate large libraries of novel compounds.
Biological Screening and Structure-Activity Relationship (SAR) Studies: To screen the synthesized library of compounds for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. nih.govnih.govnuph.edu.uamdpi.com The results of these screenings will be used to establish clear relationships between the chemical structure of the derivatives and their biological potency.
Development of Molecular Probes and Materials: Beyond drug discovery, the unique electronic and fluorescent properties that can arise from this scaffold make it a candidate for the development of chemosensors, optical devices, and other advanced materials. tubitak.gov.tr
Ultimately, the academic investigation of this compound aims to build a comprehensive understanding of its chemical reactivity and biological potential, paving the way for the development of new and effective therapeutic agents and functional materials.
Data Tables
Table 1: Physicochemical Properties of a Precursor Compound, Ethyl 4-amino-3-nitrobenzoate
This table presents key physicochemical properties for Ethyl 4-amino-3-nitrobenzoate, a common precursor in the synthesis of compounds like this compound. The data is sourced from PubChem. nih.gov
| Property | Value |
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | ethyl 4-amino-3-nitrobenzoate |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
This data is for a related precursor and is provided for context. The target compound, this compound, would be the reduction product of this nitro compound.
Table 2: Comparison of Biological Activities in Structurally Related Scaffolds
This table summarizes the types of biological activities observed in compounds that share structural motifs with this compound.
| Compound Class/Scaffold | Observed Biological Activities | Reference(s) |
| N-Phenylanthranilic Acid Derivatives | Anti-inflammatory | nuph.edu.ua |
| Anilino-Substituted Pyrimidines | Anticancer, Apoptosis Induction | nih.govresearchgate.net |
| Anilino-Substituted Benzimidazoles | Antibacterial, Antifungal | nih.gov |
| Aminobenzoic Acid Derivatives | Antioxidant, Cholinesterase Inhibition | researchgate.net |
| 2-Substituted Aniline Pyrimidines | Dual Mer/c-Met Kinase Inhibition | mdpi.com |
| Salicylanilide Benzoate Esters | Antimycobacterial | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-4-anilinobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h3-10,17H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXUAKNOWBZBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Amino 4 Anilinobenzoate and Its Analogues
Direct Synthetic Routes to Ethyl 3-amino-4-anilinobenzoate
The most common and direct pathway to this compound involves the chemical reduction of ethyl 3-nitro-4-(phenylamino)benzoate. This transformation is crucial and can be accomplished through several reliable methods.
Reduction of Ethyl 3-nitro-4-(phenylamino)benzoate Precursors
The reduction of the nitro group in ethyl 3-nitro-4-(phenylamino)benzoate to an amine is a well-established reaction in organic synthesis. The choice of reducing agent and conditions can influence the reaction's efficiency, selectivity, and environmental impact.
Catalytic hydrogenation is a widely employed technique for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically yields the desired amine and water as the only byproduct. rsc.orgresearchgate.net Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. rsc.orgresearchgate.net
The process generally involves stirring a solution of the nitro compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), in the presence of a catalytic amount of Pd/C under a hydrogen atmosphere. chemicalbook.com The reaction can often be carried out at room temperature and moderate hydrogen pressure. For instance, the reduction of a similar substrate, ethyl 4-(methylamino)-3-nitrobenzoate, was successfully achieved using 10% Pd/C in methanol under a hydrogen pressure of 60 psi, resulting in a high yield of the corresponding amine. chemicalbook.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is typically removed by filtration through a pad of celite, and the product is isolated by concentrating the filtrate. chemicalbook.com
The effectiveness of Pd/C catalysts can be influenced by factors such as the particle size of the supported metal and the nature of the carbon support. researchgate.net Studies on the hydrogenation of ethyl p-nitrobenzoate have shown that the catalyst's activity can be optimized by controlling these parameters. researchgate.net
Table 1: Representative Catalytic Hydrogenation Conditions
| Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |
| Ethyl 4-(methylamino)-3-nitrobenzoate | 10% Pd/C | Methanol/Ethanol | 60 psi H₂, RT, 5 h | 88% | chemicalbook.com |
| Ethyl p-nitrobenzoate | Pd/Sibunit | Not specified | Not specified | High | researchgate.net |
| Nitrophenols | Pd/Graphene | Water/Methanol | H₂ or NaBH₄ | High | rsc.org |
This table is for illustrative purposes and specific conditions may vary.
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen, employing a hydrogen donor molecule in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) is a frequently used hydrogen donor in conjunction with palladium on carbon. google.comresearchgate.netutrgv.edu This method is often considered milder and can be performed at ambient temperature and pressure, which can be advantageous for laboratory-scale synthesis. google.com
In a typical procedure, the nitro compound is dissolved in a solvent like methanol, and the Pd/C catalyst is added, followed by the portion-wise addition of ammonium formate. google.com The reaction mixture is then stirred at room temperature until the starting material is consumed. The workup is similar to catalytic hydrogenation, involving filtration of the catalyst and removal of the solvent. This technique has been shown to be effective for the reduction of a variety of nitro compounds, including those with other reducible functional groups, often demonstrating good selectivity. researchgate.netutrgv.edu
The ratio of ammonium formate to the nitro compound can be a critical parameter, with ratios typically ranging from 3:1 to 7:1. google.com
Table 2: Transfer Hydrogenation with Ammonium Formate
| Substrate | Catalyst | Hydrogen Donor | Solvent | Conditions | Outcome | Reference |
| Chiral nitro compounds | Pd/C | Ammonium Formate | Not specified | Ambient Temp. | Retention of chirality | google.com |
| Aromatic nitro compounds | 5% Pt/C | Ammonium Formate | Not specified | Not specified | High yields | researchgate.net |
| Peptides with p-chlorophenylalanine | Not specified | Deuterated Ammonium Formate | CD₃COOD/D₂O | Not specified | Dehalogenation and deuterium (B1214612) labeling | nih.gov |
This table provides examples and specific conditions should be optimized for each reaction.
Besides catalytic and transfer hydrogenation, other reductive methods can be employed for the conversion of nitroarenes to anilines. One such method involves the use of indium metal in the presence of ammonium chloride in an aqueous ethanol solution. orgsyn.org This system has been shown to selectively reduce aromatic nitro compounds to their corresponding amines in good yields. orgsyn.org The reaction is typically carried out by heating the mixture at reflux. orgsyn.org
Another approach involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. This classical method, known as the Béchamp reduction, is a cost-effective option, although it can sometimes require harsher conditions and produce iron oxide sludge as a byproduct, which can complicate purification.
Alternative Cyclization or Coupling Reactions for the Aniline (B41778) Moiety
While the reduction of a pre-formed nitroanilino benzoate (B1203000) is the most direct route, alternative strategies involving the formation of the anilino moiety through cyclization or coupling reactions could theoretically be envisioned. However, for the specific target of this compound, these routes are less common in published literature.
Synthesis of Chemically Related Substituted Anilino Benzoate Derivatives
The synthetic principles applied to this compound can be extended to a wide range of substituted anilino benzoate derivatives. The synthesis of these analogues often starts from appropriately substituted precursors.
For example, the synthesis of ethyl 3-nitro-4-(propylamino)benzoate was achieved by reacting ethyl 4-fluoro-3-nitrobenzoate with propylamine (B44156) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane. nih.govresearchgate.net This precursor can then be reduced to the corresponding 3-amino derivative using the methods described above.
Similarly, the synthesis of various substituted 2-anilino triazolopyrimidines involved the initial condensation of dimethyl cyanodithioimidocarbonate with a range of substituted anilines. nih.gov This highlights the versatility of using substituted anilines as building blocks. The synthesis of substituted benzothiazoles also often starts from p-substituted anilines. sphinxsai.com
The synthesis of ethyl 4-amino-3-methylbenzoate has been reported, illustrating methods for introducing substituents onto the benzene (B151609) ring of an aminobenzoate. orgsyn.org Furthermore, processes for preparing various aminobenzoate esters through transesterification of other alkyl aminobenzoates have been developed, indicating routes to modify the ester functionality. google.com
The synthesis of 3-amino-4,5-dibromobenzoic acid methyl ester involves the bromination of 4-bromo-3-nitrobenzoic acid methyl ester followed by reduction, showcasing a strategy for introducing multiple halogen substituents. google.com
Modifications to the Aniline Nitrogen (e.g., N-Alkylation, N-Acylation)
Modifications at the aniline nitrogen of aminobenzoate derivatives are crucial for synthesizing a wide array of compounds. N-alkylation and N-acylation are two of the most common transformations.
N-Alkylation: This process introduces an alkyl group onto the nitrogen atom. A common challenge in the N-alkylation of primary amines is preventing overalkylation, which leads to mixtures of secondary and tertiary amines. wikipedia.org However, selective methods have been developed. For instance, the synthesis of ethyl 3-amino-4-(methylamino)benzoate, an N-methylated analogue of the target compound, is achieved by reducing ethyl 4-(methylamino)-3-nitrobenzoate with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net
More advanced and greener methods for N-alkylation of aromatic amines utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This method, often catalyzed by transition metal complexes like ruthenium or iridium, involves the temporary dehydrogenation of an alcohol to an aldehyde, which then reacts with the amine to form an imine. nih.govacs.org The metal hydride species, formed during the initial dehydrogenation, then reduces the imine to the desired N-alkylated amine, with water as the only byproduct. nih.gov These reactions can often be performed under mild conditions. researchgate.netnih.gov For example, a commercially available ruthenium complex has been used for the N-alkylation of various aromatic amines with primary alcohols at room temperature. nih.gov
N-Acylation: This modification involves the introduction of an acyl group to the aniline nitrogen, forming an amide linkage. This is a fundamental reaction in the synthesis of many biologically active molecules and pharmaceuticals. mdpi.com Traditional methods often use reactive and corrosive reagents like acyl chlorides or acid anhydrides. mdpi.com Greener alternatives have been explored, such as the use of N-acylbenzotriazoles, which can acylate amines in water under microwave irradiation, offering high yields and purity. mdpi.com Another approach involves the direct coupling of carboxylic acids with amines. nih.gov For example, 3,4-diaminobenzoic acid can be coupled with Fmoc-protected amino acids to produce N-acylated products in high yields without the need for extensive purification. nih.gov
| Modification | Reagents/Catalyst | Key Features |
| N-Methylation | 10% Pd/C, H₂ | Reduction of a nitro group precursor to achieve methylation. researchgate.net |
| N-Alkylation (Borrowing Hydrogen) | Ru or Ir complexes, Alcohol | Atom-efficient, produces water as the only byproduct, can be performed under mild conditions. nih.govacs.org |
| N-Acylation | N-Acylbenzotriazoles, Water, Microwave | Green method, high yield, high purity. mdpi.com |
| N-Acylation | Fmoc-amino acids, Coupling agents | Direct coupling, high yield, minimal purification. nih.gov |
Derivatization at the Benzoate Ester Group (e.g., Hydrolysis, Transesterification)
The benzoate ester group in this compound is another key site for chemical modification, primarily through hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (3-amino-4-anilinobenzoic acid). This reaction is typically carried out under acidic or basic conditions. Alkaline hydrolysis, also known as saponification, involves treating the ester with a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. suniv.ac.in This transformation is fundamental for creating derivatives where a free carboxylic acid is required for subsequent reactions, such as amide bond formation.
Transesterification: This process involves exchanging the ethyl group of the ester with a different alcohol. Transesterification is a crucial reaction for producing a variety of aminobenzoate esters, which are used as curative agents in polymers like polyurethanes. google.com The reaction is typically performed by heating the starting ester with another alcohol in the presence of a transesterification catalyst. google.com For example, ethyl p-aminobenzoate (benzocaine) can be transesterified with polyester (B1180765) polyols or diols to create more complex ester derivatives. google.com To improve reaction efficiency and prevent the loss of volatile reactants, a higher boiling point auxiliary alcohol can be introduced to the reaction mixture. google.com
| Reaction | Typical Conditions | Product |
| Hydrolysis | Aqueous NaOH or HCl, Heat | Carboxylic Acid |
| Transesterification | Alcohol, Catalyst, Heat | New Ester |
Substitution on the Phenyl and Anilino Rings
Introducing substituents onto the two aromatic rings of the this compound scaffold is a primary strategy for tuning its chemical and physical properties. A variety of substituents can be introduced through well-established synthetic routes, often starting from substituted precursors.
For instance, the synthesis of analogues with substitution on the main benzoate ring is well-documented. Ethyl 4-amino-3-methylbenzoate and ethyl 4-amino-3-hydroxybenzoate are examples where a methyl or hydroxyl group is present on the phenyl ring. mdpi.comorganic-chemistry.org The synthesis of these compounds often starts with the corresponding substituted benzoic acid. For example, 3-amino-4-hydroxybenzoic acid can be prepared from 3-nitro-4-chlorobenzoic acid through a sequence of nucleophilic substitution and reduction steps. google.com
Similarly, the anilino ring can be substituted. A general approach involves the reaction of a substituted aniline with a suitable benzoic acid derivative. A Chinese patent describes the synthesis of 3-amino-4-methoxybenzanilide, which involves the reaction of 3-nitro-4-X-benzoic acid (where X is a halogen) with aniline, followed by methoxylation and reduction. google.com This demonstrates how different groups can be installed on both rings to create a library of derivatives.
| Substituted Analogue | Starting Materials Example |
| Ethyl 4-amino-3-methylbenzoate | 3-Methyl-4-aminobenzoic acid, Ethanol, HCl organic-chemistry.org |
| Ethyl 4-amino-3-hydroxybenzoate | 3-Nitro-4-chlorobenzoic acid google.com |
| 3-Amino-4-methoxybenzanilide | 3-Nitro-4-chlorobenzoic acid, Aniline google.com |
Development of Hybrid Molecules Incorporating the this compound Scaffold
The this compound framework and its close analogues serve as versatile scaffolds for the construction of more complex, hybrid molecules with specific functions. mdpi.com These hybrid molecules often combine the aminobenzoate core with other chemical moieties to achieve desired properties.
A notable example is the use of ethyl 3-methyl-4-aminobenzoate as a starting material for preparing bis-(2-haloethyl)aminophenyl substituted distamycin derivatives. organic-chemistry.org Distamycin A is an antibiotic that binds to the minor groove of DNA, and by creating these hybrid molecules, researchers aim to develop novel antitumor and antiviral agents. organic-chemistry.org
The concept of a molecular scaffold is central to medicinal chemistry and materials science, allowing for the rational design of multifunctional molecules. mdpi.comnih.gov The aminobenzoate structure, with its multiple reaction sites (the amino group, the ester, and the aromatic rings), is well-suited for this purpose. For example, 4-amino-3-(aminomethyl)benzoic acid, an isomer of the target scaffold's derivatives, has been synthesized and used as a building block for pseudopeptides, demonstrating the utility of these structures in creating complex biomimetic molecules. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. This includes using less hazardous materials, employing renewable feedstocks, increasing atom economy, and reducing energy consumption.
In the context of synthesizing aminobenzoates and their precursors, several green strategies have been developed. A significant area of research is the reduction of nitroarenes to anilines, a key step in the synthesis of many of these compounds. Traditional methods often use high pressures of hydrogen gas and precious metal catalysts. specchemonline.com A greener alternative developed by researchers at the University of Glasgow uses an electrochemical method with a redox mediator to reduce nitrobenzenes at room temperature and pressure. specchemonline.comchemistryworld.com This process, powered by electricity from renewable sources, could significantly reduce the environmental impact of aniline production. specchemonline.com
Other green approaches focus on the reaction medium and catalysts. An eco-friendly protocol for synthesizing acetanilide (B955) from aniline uses a benign and inexpensive magnesium sulphate-glacial acetic acid system, avoiding the use of toxic acetic anhydride. ijtsrd.com The development of catalytic systems for N-alkylation that use alcohols as the alkylating agent, producing only water as a byproduct, is another prime example of green chemistry in action. nih.govresearchgate.net Furthermore, performing reactions in water, as demonstrated in the N-acylation using N-acylbenzotriazoles, eliminates the need for volatile organic solvents. mdpi.com
| Green Chemistry Approach | Description | Example Application |
| Electrochemical Reduction | Uses electricity and a redox mediator to reduce nitroarenes to anilines at room temperature and pressure. specchemonline.comchemistryworld.com | Aniline synthesis from nitrobenzene. specchemonline.com |
| Benign Catalysts | Employs inexpensive and non-toxic catalysts like magnesium sulfate. ijtsrd.com | Acetanilide synthesis from aniline. ijtsrd.com |
| Borrowing Hydrogen | Uses alcohols as alkylating agents with transition metal catalysts, producing only water. nih.govresearchgate.net | N-alkylation of aromatic amines. nih.gov |
| Aqueous Media | Using water as a solvent to avoid volatile organic compounds. mdpi.com | N-acylation of amines. mdpi.com |
Advanced Spectroscopic and Structural Characterization of Ethyl 3 Amino 4 Anilinobenzoate and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and understanding the conformational aspects of ethyl 3-amino-4-anilinobenzoate.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable insights into the vibrational modes of molecules, allowing for the identification of key functional groups. In the context of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent groups. For the related compound, ethyl 4-aminobenzoate (B8803810), the FT-IR spectrum shows a strong peak at 1170 cm⁻¹ which is attributed to the rocking vibration of the CH₂ group. researchgate.net The out-of-plane rocking modes for the CH₃ group in a similar compound are observed around 1129 cm⁻¹ in the FT-Raman spectrum. researchgate.net
A general analysis of aromatic amines reveals characteristic IR spectral regions. The N-H stretching vibrations of primary amines typically appear in the range of 3400-3500 cm⁻¹. The C-N stretching vibrations are usually observed in the 1250-1350 cm⁻¹ region. The ester group (C=O) stretching vibration is expected to produce a strong absorption band around 1700-1750 cm⁻¹. The presence of the benzene (B151609) rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.
Table 1: Characteristic FT-IR Data for Related Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amino) | Stretching | 3400-3500 |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Ester) | Stretching | 1700-1750 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N (Amino) | Stretching | 1250-1350 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For aromatic compounds, the ring stretching and breathing vibrations are often prominent in the Raman spectrum. In the case of ethyl 4-aminobenzoate, FT-Raman spectra have been recorded and analyzed in conjunction with theoretical calculations to provide a complete vibrational assignment. researchgate.netnih.gov
The Raman spectrum of this compound would be expected to show strong signals for the aromatic C-C and C-H vibrations. The symmetric stretching of the C=C bonds in the benzene rings would be particularly Raman active. The "fingerprint region" (400-1700 cm⁻¹) of the Raman spectrum is especially useful for identifying specific structural features of the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, a comprehensive structural picture of this compound can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift of each proton is influenced by its local electronic environment. For this compound, distinct signals would be expected for the protons of the ethyl group, the amino groups, and the two aromatic rings.
While specific ¹H NMR data for this compound is not available, data for similar compounds like ethyl 3-aminobenzoate (B8586502) chemicalbook.com and ethyl 4-aminobenzoate rsc.orgrsc.org can provide a basis for predicting the spectrum. The ethyl group would typically show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The aromatic protons would appear as a complex pattern of multiplets in the downfield region of the spectrum. The chemical shifts of the amino protons (NH₂) can vary and are often observed as a broad singlet.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Expected Chemical Shift (ppm) |
|---|---|---|
| CH₃ (Ethyl) | Triplet | ~1.3 |
| CH₂ (Ethyl) | Quartet | ~4.2 |
| NH₂ (Amino) | Broad Singlet | Variable |
| NH (Anilino) | Singlet | Variable |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl).
Data for related compounds such as ethyl 4-aminobenzoate rsc.org and other aromatic amines mdpi.com can be used to estimate the chemical shifts for this compound. The carbonyl carbon of the ester group would be expected to appear at the most downfield position. The aromatic carbons would resonate in the range of approximately 110-150 ppm, while the aliphatic carbons of the ethyl group would be found at the most upfield positions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | ~166 |
| Aromatic C-N | ~140-150 |
| Aromatic C-H | ~110-135 |
| Aromatic C-C | ~115-140 |
| CH₂ (Ethyl) | ~60 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for confirming the ethyl group's structure and the relative positions of protons on the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity across quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) and for piecing together the entire molecular framework. For instance, an HMBC correlation between the methylene protons of the ethyl group and the carbonyl carbon would confirm the ester linkage.
The application of these 2D NMR techniques would provide a definitive and detailed structural elucidation of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the substructural components of a molecule. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass-to-charge ratios with exceptional accuracy, typically to within a few parts per million. This precision allows for the determination of a molecule's elemental formula, a critical step in confirming its identity. For this compound (C₁₅H₁₆N₂O₂), HRMS would be employed to verify its exact mass against the theoretical calculated value.
Furthermore, the fragmentation pattern observed in an HRMS spectrum provides detailed structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the ester group, the loss of the ethyl radical, and fragmentation of the anilino substituent, helping to piece together the molecular structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures, assessing compound purity, and monitoring reaction progress. In the context of synthesizing this compound, LC-MS would separate the target compound from starting materials, by-products, and other impurities. The mass spectrometer then provides mass data for each separated component, confirming the presence and purity of the desired product. Derivatization techniques can be employed to enhance the detection of amino-containing compounds in LC-MS analysis. nih.govnih.gov
Electronic Spectroscopy for Electronic Transitions and Conjugation Effects
Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule, providing insights into its system of conjugated π-electrons. The chromophores in this compound—the two aromatic rings, the carbonyl group of the ester, and the lone pairs on the nitrogen atoms—are expected to give rise to characteristic absorption bands.
The spectrum would likely exhibit π→π* transitions, associated with the aromatic rings and the C=O group, and n→π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms. The position and intensity of these absorption maxima are sensitive to the molecular environment and the extent of conjugation. For instance, the ability of tetracaine (B1683103) hydrochloride to absorb UV-visible light is attributed to the para-aminobenzoate fragment in its structure. researchgate.net Studies on similar aminobenzoate derivatives can provide an approximation of the expected absorption regions.
Table 1: UV-Vis Absorption Data for Related Aminobenzoate Compounds
| Compound | Solvent/Environment | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| Ethyl 4-aminobenzoate | Water | ~300 nm | researchgate.net |
| Ethyl 4-aminobenzoate | SDS Micelles | Not specified | researchgate.net |
| Ethyl 4-aminobenzoate | α-Cyclodextrin | Not specified | researchgate.net |
| Ethyl 4-aminobenzoate | β-Cyclodextrin | Not specified | researchgate.net |
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.
By diffracting X-rays off a single crystal, a detailed electron density map and a corresponding molecular structure can be generated. While specific crystallographic data for this compound is not publicly available, analysis of its derivatives offers significant insight into the expected structural features. These studies reveal how different substituents influence molecular conformation and crystal packing. For example, in the crystal structure of Ethyl 3-nitro-4-(propylamino)benzoate, intramolecular hydrogen bonds create specific ring motifs, and the nitro group is nearly coplanar with the benzene ring. researchgate.net Similarly, molecules of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate are linked by multiple intermolecular hydrogen bonds to form a three-dimensional network. nih.gov The asymmetric unit of Ethyl 3-methyl-4-aminobenzoate contains two molecules that form a dimer through N—H⋯N hydrogen bonds. nih.gov
The crystallographic parameters for several related aminobenzoate derivatives are summarized below, illustrating commonalities and variations in their solid-state structures.
Table 2: Crystallographic Data for Ethyl Aminobenzoate Derivatives
| Parameter | Ethyl 3-methyl-4-aminobenzoate nih.gov | Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate nih.gov | Ethyl 3-nitro-4-(propylamino)benzoate researchgate.net |
|---|---|---|---|
| Formula | C₁₀H₁₃NO₂ | C₁₁H₁₆N₂O₃ | C₁₂H₁₆N₂O₄ |
| Molar Mass | 179.21 g/mol | 224.26 g/mol | 252.27 g/mol |
| Crystal System | Triclinic | Monoclinic | Triclinic |
| Space Group | P-1 | P2₁/c | P-1 |
| a (Å) | 8.0110 (16) | 23.2300 (5) | 4.4914 (4) |
| b (Å) | 8.7030 (17) | 14.5914 (4) | 12.0828 (9) |
| c (Å) | 15.835 (3) | 7.5815 (1) | 12.8763 (9) |
| α (°) | 90.78 (3) | 90 | 62.494 (4) |
| β (°) | 95.13 (3) | 108.931 (1) | 81.055 (4) |
| γ (°) | 114.34 (3) | 90 | 83.494 (4) |
| Volume (ų) | 1000.3 (3) | 2430.81 (9) | 611.57 (8) |
| Z | 4 | 8 | 2 |
Computational Chemistry and Theoretical Investigations of Ethyl 3 Amino 4 Anilinobenzoate
In Silico Screening and Predictive Modeling for Related Bioactive Compounds
In the quest for new drugs, in silico screening and predictive modeling have become indispensable tools. These computational techniques allow for the rapid assessment of large libraries of chemical compounds to identify those with the highest probability of exhibiting a desired biological activity. For Ethyl 3-amino-4-anilinobenzoate and its analogs, these methods are particularly relevant in the context of identifying novel bioactive compounds, such as inhibitors of specific biological processes like ferroptosis. google.comgoogle.com
The process often begins with the development of a quantitative structure-activity relationship (QSAR) model. QSAR models are mathematical representations that correlate the structural or property descriptors of a series of compounds with their biological activity. For a series of aminobenzoate derivatives, descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) would be calculated. These descriptors are then used to build a model that can predict the activity of new, unsynthesized compounds.
For instance, a hypothetical QSAR study on a series of aminobenzoate derivatives targeting a specific enzyme might yield a model that highlights the importance of the aniline (B41778) group's substitution pattern for inhibitory activity. nih.gov The model could suggest that electron-withdrawing groups at a particular position on the aniline ring enhance activity, guiding the design of more potent inhibitors.
The predictive power of such models enables the virtual screening of large chemical databases to filter for compounds that are structurally similar to this compound and possess the desired physicochemical properties for bioactivity. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Below is a hypothetical data table illustrating the kind of data that would be generated in a predictive modeling study for compounds related to this compound.
| Compound ID | Molecular Weight ( g/mol ) | LogP | Predicted IC50 (µM) | Key Structural Feature |
| E3A4AB | 256.30 | 3.5 | 5.2 | Unsubstituted Aniline |
| Compound A | 290.74 | 3.8 | 2.1 | 4'-Chloro Aniline |
| Compound B | 285.33 | 3.2 | 8.9 | 3'-Methyl Aniline |
| Compound C | 301.29 | 3.6 | 1.5 | 4'-Nitro Aniline |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of molecules at an atomic level. nih.gov For this compound, MD simulations can elucidate its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and how this landscape is influenced by the surrounding solvent. researchgate.net
An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent, often water, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. This simulation generates a detailed movie of the molecule's movements, from bond vibrations to large-scale conformational changes.
Analysis of the MD trajectory can reveal the most stable conformations of this compound and the energy barriers between them. For example, the dihedral angle between the two aromatic rings of the diphenylamine (B1679370) core is a key conformational parameter. nih.gov MD simulations can quantify the rotational freedom around this bond and identify the preferred orientations.
Furthermore, the explicit inclusion of solvent molecules in the simulation allows for a detailed investigation of solvent effects. The simulations can show how water molecules form hydrogen bonds with the amino and ester groups of this compound, stabilizing certain conformations over others. Understanding these solvent interactions is crucial, as they can significantly impact the molecule's solubility, membrane permeability, and binding affinity to a biological target.
The insights gained from MD simulations are critical for rational drug design. By understanding the conformational preferences and flexibility of this compound, medicinal chemists can design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher potency and selectivity. mdpi.com
A summary of hypothetical findings from a molecular dynamics simulation is presented in the table below.
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total time the molecular motion was simulated. |
| Predominant Dihedral Angle | 45° ± 10° | The most frequently observed angle between the two aromatic rings. |
| Average Number of Hydrogen Bonds with Water | 3.2 | The average number of stable hydrogen bonds between the molecule and surrounding water. |
| RMSF of Ethyl Group | 1.5 Å | The root-mean-square fluctuation, indicating the flexibility of the ethyl ester tail. |
This table is for illustrative purposes and does not represent actual experimental data.
Structure Activity Relationship Sar Studies of Ethyl 3 Amino 4 Anilinobenzoate Analogues
Rational Design and Synthesis of Ethyl 3-amino-4-anilinobenzoate Derivatives for SAR Profiling
The rational design of this compound derivatives for SAR studies involves the strategic introduction of various substituents at different positions of the anilino and benzoate (B1203000) rings. This process is guided by an understanding of the potential interactions between the small molecule and its biological target, often a protein kinase or other enzyme. The synthesis of these analogues typically follows established organic chemistry principles.
A common synthetic route to generate a library of analogues involves the modification of a key intermediate. For instance, in the synthesis of novel 4-amino-3-chloro benzoate ester derivatives with potential epidermal growth factor receptor (EGFR) inhibitory activity, a multi-step reaction sequence is employed. The process may begin with the esterification of a substituted aminobenzoic acid, followed by the introduction of various functionalities to probe the chemical space around the core scaffold.
One exemplary synthetic pathway could involve the following key transformations:
Amide bond formation: Coupling of a substituted aniline (B41778) with a benzoic acid derivative to establish the core anilinobenzoate scaffold.
Functional group interconversion: Modification of existing functional groups, such as the reduction of a nitro group to an amine, to introduce new points of diversity.
Introduction of heterocyclic moieties: Reaction of the core structure with various reagents to append heterocycles, which can significantly influence biological activity through additional hydrogen bonding or hydrophobic interactions.
For example, the synthesis of hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester has been reported to proceed via the formation of a benzohydrazide intermediate, which is then reacted with different isothiocyanates to yield the final products. This modular approach allows for the generation of a diverse set of compounds for biological evaluation.
Elucidation of Key Pharmacophoric Features within the Anilino Benzoate Scaffold
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for the anilino benzoate scaffold would highlight the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that are crucial for binding to its biological target.
Based on the analysis of structurally related kinase inhibitors, a hypothetical pharmacophore model for anilinobenzoate derivatives might include:
A hydrogen bond donor: The amino group at the 3-position of the benzoate ring could serve as a critical hydrogen bond donor, interacting with a key amino acid residue in the active site of a kinase.
A hydrogen bond acceptor: The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor.
An aromatic ring system: The anilino and benzoate rings provide a scaffold for hydrophobic and π-π stacking interactions with aromatic residues in the target protein.
Substituent effects: The nature and position of substituents on both rings can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity.
The development of a pharmacophore model is an iterative process that involves generating a hypothesis based on the structures of active compounds, validating the model with a diverse set of molecules, and refining it to improve its predictive power.
Impact of Substituent Position and Electronic Properties on Biological Potency
The biological potency of this compound analogues is profoundly influenced by the position and electronic nature of substituents on the aromatic rings. SAR studies on related compounds, such as 4-amino-3-chloro benzoate ester derivatives targeting EGFR, have provided valuable insights into these effects.
For instance, the introduction of a chlorine atom at the 3-position of the benzoate ring can alter the electronic distribution and conformation of the molecule, potentially enhancing its binding affinity. The nature of the substituent on the aniline ring is also critical. The presence of electron-withdrawing or electron-donating groups can impact the pKa of the anilino nitrogen and its ability to participate in hydrogen bonding or salt bridge formation within the kinase domain.
A systematic investigation of different substituents allows for the construction of a detailed SAR profile. The following data table, based on the cytotoxic activity of hypothetical this compound analogues against a cancer cell line, illustrates how structural modifications can affect biological potency.
| Compound ID | R1 (Anilino Ring) | R2 (Benzoate Ring) | IC50 (µM) |
| 1a | H | H | >100 |
| 1b | 4-Cl | H | 55.2 |
| 1c | 4-OCH3 | H | 78.9 |
| 1d | H | 3-Cl | 65.4 |
| 1e | 4-Cl | 3-Cl | 25.1 |
| 1f | 4-OCH3 | 3-Cl | 42.8 |
This is a representative data table created for illustrative purposes based on general SAR principles and may not reflect the actual activity of these specific compounds.
From this hypothetical data, several trends can be observed:
The unsubstituted parent compound (1a) is inactive.
Substitution on the anilino ring (1b, 1c) or the benzoate ring (1d) leads to an increase in activity.
A combination of substituents on both rings (1e, 1f) can result in a significant enhancement of potency, with the chloro-substituted analogue (1e) showing the highest activity.
The electronic nature of the substituent on the anilino ring appears to be important, with the electron-withdrawing chloro group (1e) being more favorable than the electron-donating methoxy group (1f) in this specific context.
Development of Quantitative Structure-Activity Relationships (QSAR) Models for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) with the observed biological response, QSAR models can be developed to predict the activity of novel, untested compounds.
For the this compound scaffold, a QSAR study would involve:
Data Set Selection: A series of analogues with a wide range of biological activities is required.
Descriptor Calculation: A variety of molecular descriptors, such as LogP (lipophilicity), molecular weight, molar refractivity, and quantum chemical parameters (e.g., HOMO and LUMO energies), would be calculated for each compound.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
A hypothetical QSAR equation for a series of anilinobenzoate derivatives might look like this:
pIC50 = c0 + c1(LogP) + c2(HOMO) + c3*(Steric_Parameter)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
c0, c1, c2, and c3 are regression coefficients determined by the statistical analysis.
LogP represents the lipophilicity of the compound.
HOMO is the energy of the highest occupied molecular orbital, an electronic descriptor.
Steric_Parameter is a descriptor that quantifies the steric bulk of a particular substituent.
A validated QSAR model can be a valuable tool in the drug discovery process, enabling the in silico screening of large virtual libraries of compounds and prioritizing the synthesis of candidates with the highest predicted potency. This approach can significantly reduce the time and resources required for the identification of new lead compounds.
In Vitro Biological Studies of Ethyl 3 Amino 4 Anilinobenzoate Derivatives
Anticancer and Cytotoxic Activity Assessments on Cell Lines
Derivatives of ethyl 3-amino-4-anilinobenzoate have been the subject of numerous investigations into their potential as anticancer agents. These studies typically involve assessing their effects on various human cancer cell lines.
Evaluation of Antiproliferative Effects on Human Cancer Cell Lines (e.g., A-549, MCF-7)
The antiproliferative activity of these derivatives has been evaluated against a panel of human cancer cell lines, including the lung carcinoma cell line A-549 and the breast cancer cell line MCF-7. For instance, a series of 2-(4-aminophenyl)benzothiazole analogues, which share structural similarities with the core compound, demonstrated potent in vitro activity against MCF-7 and MDA 468 human cancer cell lines. nih.gov Notably, the 5-fluorinated compound 7c from this series was identified as a particularly potent and selective analogue in a comprehensive 60-cell line screen conducted by the National Cancer Institute. nih.gov
Similarly, other heterocyclic compounds derived from aminobenzothiazoles have shown significant anticancer effects. For example, certain benzothiazole (B30560) aniline (B41778) (BTA) ligands and their platinum (II) complexes exhibited better cytotoxicity in liver, breast, lung, prostate, kidney, and brain cancer cells compared to the clinically used drug cisplatin. nih.gov The conjugation of 1,2-ethylenediamine with BTA resulted in excellent inhibitory activity against several cancer cells. nih.gov
The antiproliferative effects of these compounds are often dose-dependent. For example, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) considerably inhibited the proliferation of various soft tissue cancer cell lines in a time- and dose-dependent manner. nih.gov
Antiproliferative Activity of Selected Derivatives
| Derivative Type | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-(4-aminophenyl)benzothiazoles | MCF-7, MDA 468 | Potent and selective activity, especially 5-fluorinated analogues. | nih.gov |
| Benzothiazole Aniline (BTA) Complexes | Liver, Breast, Lung, etc. | Superior cytotoxicity compared to cisplatin. | nih.gov |
| Ethyl-2-amino-pyrrole-3-carboxylates | Soft Tissue Cancers | Time- and dose-dependent inhibition of proliferation. | nih.gov |
| 4-Aminobenzofuroxans | M-HeLa, MCF-7, T98G | High, selective cytotoxicity against specific cancer cell lines. | mdpi.com |
| 3-(2-aminothiazole-4-yl)-2H-chromen-2-one | HEPG-2, MCF-7, HCT-116 | Promising anticancer activity, with compound 9 being most active. | ekb.eg |
Cell Viability and Cytotoxicity Assays (e.g., MTT assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay has been instrumental in quantifying the cytotoxic effects of this compound derivatives.
For example, the cytotoxic activity of novel aminobenzylnaphthols was evaluated using the MTT assay on pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, revealing that all tested compounds possessed cytotoxic activity. nih.gov Similarly, the cytotoxicity of various compounds has been determined in monocultures of human breast cancer cells (MCF7), human epithelial lung carcinoma cells (A549), and non-cancer lung fibroblasts (VA13) using the MTT test. nih.gov
The results of these assays are often presented as IC50 values, which represent the concentration of a compound that is required for 50% inhibition of cell growth. For instance, a series of novel 4-aminobenzofuroxan derivatives showed high activity against cancer cell lines with low cytotoxicity against normal cells, with IC50 values as low as 12.7 µM against the T98G glioblastoma cell line. mdpi.com In another study, twelve compounds derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed interesting antiproliferative potential with IC50 values ranging from 23.2 to 95.9 µM against MCF-7 and HepG-2 cancer cell lines. nih.govnih.gov
Investigation of Potential Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest)
Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed towards several key mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis:
Many derivatives have been shown to induce apoptosis in cancer cells. For example, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, compound 4, was found to effectively induce apoptosis and necrosis in MCF-7 cells. nih.govresearchgate.net Flow cytometric analysis revealed a significant reduction in cell viability, with an increase in both early and late apoptotic cell populations. nih.govresearchgate.net Similarly, novel aminobenzylnaphthols demonstrated pro-apoptotic properties in pancreatic and colorectal cancer cells. nih.gov The induction of apoptosis is often confirmed by observing an increase in apoptotic signatures such as the externalization of phosphatidylserine (B164497) (detected by annexin (B1180172) V staining), loss of mitochondrial membrane potential, and activation of caspases. nih.gov For instance, certain compounds have been shown to increase the production of reactive oxygen species and cause mitochondrial depolarization, leading to death by direct apoptosis. nih.gov
Cell Cycle Arrest:
In addition to apoptosis, cell cycle arrest is another common mechanism of action. Some derivatives cause an accumulation of cells in specific phases of the cell cycle, thereby preventing their proliferation. For example, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) were found to induce a robust G2/M cell-cycle arrest, leading to a significant accumulation of tumor cells in the M-phase. nih.gov This effect was attributed to the inhibition of tubulin polymerization. nih.gov Another study showed that a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate induced a G2/M-phase and S-phase cell-cycle arrest in MCF-7 cells. nih.govmdpi.com The ability of compounds to arrest the cell cycle is often investigated using flow cytometry to analyze the DNA content of treated cells.
Selectivity Studies Against Normal vs. Cancerous Cell Lines
A critical aspect of anticancer drug development is selectivity – the ability of a compound to kill cancer cells while sparing normal, healthy cells. Several studies have focused on evaluating the selectivity of this compound derivatives.
For instance, novel 4-aminobenzofuroxan derivatives were found to have high activity against cancer cell lines and low cytotoxicity against normal cells. mdpi.com The selectivity index (SI), calculated as the ratio of the IC50 value for normal cells to that for cancer cells, is often used to quantify this property. Compounds with an SI ≥ 3 are generally considered highly selective. mdpi.com In one study, certain 4-aminobenzofuroxan derivatives exhibited high selectivity towards MCF-7 and M-HeLa cell lines, with SI values ranging from 4.0 to 12.8, far exceeding the selectivity of reference drugs like Doxorubicin and Tamoxifen. mdpi.com
Similarly, studies on benzothiazole aniline (BTA) derivatives and their platinum complexes confirmed that the toxicity of some of these compounds was improved in normal liver and brain cells compared to cisplatin. nih.gov The selective antitumor properties of the BTA moiety are well-known, and this characteristic is often exploited in the design of new anticancer agents. nih.gov
Antimicrobial Activity Evaluations
In addition to their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial activity.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacterial Strains
These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria to determine their spectrum of activity.
For example, a series of novel triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. mdpi.com One compound, in particular, exhibited superior antibacterial activities with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin. mdpi.com
In another study, aminoalkyl resveratrol (B1683913) derivatives were generally more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov However, one derivative displayed antimicrobial activity against all bacteria tested, with MIC values ranging from 13.3 to 64 µM. nih.gov
The antibacterial efficacy of these compounds is often evaluated using methods like the agar-well diffusion assay and by determining the MIC, which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. nih.gov Studies have also explored the activity of these derivatives against anaerobic bacteria, with some showing surprising efficacy against this group of microorganisms. nih.gov Furthermore, some 3-amino-4-aminoximidofurazan derivatives have demonstrated moderate to significant antimicrobial activities against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
Antibacterial Activity of Selected Derivatives
| Derivative Type | Gram-Positive Strains | Gram-Negative Strains | Key Findings | Reference(s) |
|---|---|---|---|---|
| Triazolo[4,3-a]pyrazine | Staphylococcus aureus | Escherichia coli | Moderate to good activity, with one compound comparable to ampicillin. | mdpi.com |
| Aminoalkyl resveratrol | Various | Various | Generally more active against Gram-positive bacteria. | nih.gov |
| 3-Amino-4-aminoximidofurazan | Staphylococcus aureus | Pseudomonas aeruginosa | Moderate to significant antimicrobial and antibiofilm activity. | nih.gov |
| 5-amino and 5-acetamido aurones | S. aureus, L. monocytogenes, etc. | E. coli, A. baumannii, etc. | Active on a large number of Gram-positive and -negative bacteria. | mdpi.com |
Antifungal Activity Against Fungal Pathogens
Derivatives of aminobenzoic acid have demonstrated notable antifungal properties. For instance, a study on 2-aminobenzoic acid derivatives revealed their efficacy against a clinical ocular isolate of Candida albicans. nih.gov The research highlighted that esterification of the carboxylic acid group in anthranilic acid is beneficial for its antifungal activity against C. albicans. nih.gov Simple ester derivatives, in particular, showed the highest activity. nih.gov
In another study, derivatives of 3,4-diaminobenzoic acid were screened for their antifungal action and were found to be active against the tested fungal strains. derpharmachemica.com Specifically, one of the benzimidazole (B57391) derivatives of 3,4-diaminobenzoic acid exhibited significant activity against Candida albicans and Saccharomyces cerevisiae, showing a larger zone of inhibition than the standard drug, ketoconazole. derpharmachemica.comderpharmachemica.com This compound also demonstrated good activity against Aspergillus niger and Penicillium chrysogenum. derpharmachemica.comderpharmachemica.com
Furthermore, research on substituted anilines has also indicated their potential as antifungal agents. nih.gov A series of halogenated anilines were found to possess significant fungitoxicity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov
The antifungal activity of 5-aminoimidazole-4-carbohydrazonamide derivatives against Candida albicans and Candida krusei has been linked to the production of reactive oxygen species (ROS). mdpi.com The varying susceptibility of different Candida species to these compounds may be related to their differential sensitivity to various ROS. mdpi.com
**Table 1: Antifungal Activity of 2-Aminobenzoic Acid Derivatives against *Candida albicans***
| Compound | Description | Activity | Reference |
| Derivative 1 | Simple ester of 2-aminobenzoic acid | Fungicidal | nih.gov |
| Derivative 2 | Simple ester of 2-aminobenzoic acid | Fungicidal | nih.gov |
| Derivative 3 | Ester with a free amino group on a serine residue | Reduced activity | nih.gov |
| Derivative 4 | Ester with an amide bond with ferulic acid | Comparable to 1 & 2 at higher concentrations | nih.gov |
Determination of Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key parameter in assessing the potency of antifungal agents, representing the lowest concentration of a substance that prevents visible growth of a microorganism. researchgate.netresearchgate.netnih.govnih.gov For 2-aminobenzoic acid derivatives tested against a fluconazole-resistant strain of C. albicans, the simplest esters (compounds 1 and 2) exhibited the lowest MIC value of 70 µg/mL. nih.gov In contrast, derivatives with more complex substitutions had higher MICs of 175-200 µg/mL. nih.gov The minimum fungicidal concentration (MFC), the lowest concentration that results in microbial death, was also determined for these compounds. nih.govmdpi.com
Schiff bases derived from 4-aminobenzoic acid have also been shown to possess potent broad-spectrum antifungal properties with MIC values as low as 7.81 µM. nih.gov
**Table 2: MIC and MFC of 2-Aminobenzoic Acid Derivatives against *C. albicans***
| Compound | MIC90 (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity | Reference |
| Derivative 1 | 70 | 140 | 2 | Fungicidal | nih.gov |
| Derivative 2 | 70 | 140 | 2 | Fungicidal | nih.gov |
| Derivative 3 | 200 | >200 | >1 | Fungistatic | nih.gov |
| Derivative 4 | 175 | >175 | >1 | Fungistatic | nih.gov |
Antioxidant Properties and Reactive Oxygen Species Modulation
Aminobenzoic acid and its derivatives are recognized for their antioxidant activities. researchgate.netmdpi.com Para-aminobenzoic acid (PABA), for instance, is known to scavenge reactive oxygen species (ROS), which may contribute to its protective effects against oxidative stress-related damage. nih.govresearchgate.net Studies have shown that PABA can effectively scavenge singlet oxygen. researchgate.net
The antioxidant potential can be influenced by the specific substitutions on the aminobenzoic acid scaffold. For example, benzoyl-containing derivatives of aminobenzoic acid have been reported to exhibit enhanced antioxidant activity. researchgate.net In a study of berberine (B55584) 9-O-benzoic acid derivatives, modifications on the benzoic acid ring, such as the introduction of electron-donating groups, led to significantly higher antioxidant activities. nih.gov
The antioxidant mechanism of some derivatives can involve both hydrogen atom transfer (HAT) and single electron transfer (SET) processes. mdpi.com For instance, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been tested for their antioxidant properties using various assays, including interaction with the stable free radical DPPH and scavenging of the cationic radical ABTS•+. csic.es
Table 3: Antioxidant Activity of Selected Benzoic Acid Derivatives
| Compound Class | Antioxidant Activity | Reference |
| Benzoyl-containing aminobenzoic acid derivatives | Enhanced activity | researchgate.net |
| Berberine 9-O-benzoic acid derivatives with electron-donating groups | Significantly higher activity | nih.gov |
| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | High interaction with DPPH | csic.es |
| para-Aminobenzoic acid (PABA) | Scavenges singlet oxygen | researchgate.net |
In Vitro Studies on Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Binding, Ion Channel Modulation)
Derivatives of aminobenzoic acid have been investigated as inhibitors of various enzymes. A study on methyl 4-aminobenzoate (B8803810) derivatives explored their inhibitory effects on glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), two key enzymes in the antioxidant and detoxification systems. nih.gov The results indicated that specific substituted methyl 4-aminobenzoate derivatives were potent inhibitors of both GR and GST. nih.gov
In the realm of neurodegenerative diseases, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized and screened as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease. researchgate.net Certain derivatives showed significant inhibitory potential against both enzymes. researchgate.net
Furthermore, anilide derivatives have been evaluated as inhibitors of monoamine oxidase (MAO) A and B, with some compounds showing selective and reversible inhibition of MAO-B. nih.gov N-aralkylated derivatives of 1-aminobenzotriazole (B112013) have also been identified as isozyme-selective, mechanism-based inhibitors of cytochrome P-450 dependent monooxygenase activity. nih.gov
Table 4: Enzyme Inhibition by Methyl 4-Aminobenzoate Derivatives
| Compound | Target Enzyme | Ki (µM) | Reference |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 | nih.gov |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-Transferase (GST) | 92.41 ± 22.26 | nih.gov |
Evaluation of Anti-inflammatory Potential
The anti-inflammatory potential of compounds structurally related to this compound is well-documented. N-phenylanthranilic acid derivatives, which share the anilinobenzoate core, are a known class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, esters of N-phenylanthranilic acids have been synthesized in the search for new anti-inflammatory agents with reduced ulcerogenic activity. nih.gov
Aminobenzoic acid derivatives, in general, have been reported to possess a wide range of biological activities, including anti-inflammatory properties. mdpi.comnih.gov The synthesis of hydrazide derivatives of p-aminobenzoic acid has yielded compounds with anti-inflammatory activity. nih.gov
Moreover, studies on other heterocyclic systems containing an amino group attached to a benzene (B151609) ring have also shown promise. For example, new 2-aminobenzothiazole (B30445) derivatives have been synthesized and have demonstrated significant in vitro anti-inflammatory effects. dntb.gov.ua
Future Directions and Research Perspectives for Ethyl 3 Amino 4 Anilinobenzoate
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of Ethyl 3-amino-4-anilinobenzoate and its analogs is ripe for optimization and innovation. Traditional methods for creating the core diphenylamine (B1679370) structure often rely on classical techniques like the Ullmann condensation, which may require harsh reaction conditions. Future research should focus on the development of more efficient, sustainable, and versatile synthetic routes.
Furthermore, research into one-pot or tandem reaction sequences, where multiple synthetic steps are performed consecutively in a single reaction vessel, could streamline the production of complex derivatives from simple starting materials. This approach not only enhances efficiency but also reduces the need for intermediate purification steps, making the synthesis more cost-effective and scalable.
Table 1: Comparison of Synthetic Methods for Diphenylamine Scaffolds
| Method | Catalyst/Reagent | Conditions | Advantages | Potential for this compound |
| Ullmann Condensation | Copper-based | High temperatures | Well-established, cost-effective | Baseline method for comparison |
| Buchwald-Hartwig Amination | Palladium-based | Milder conditions | High functional group tolerance, high yields | Broader derivative synthesis |
| Chan-Lam Coupling | Copper-based | Milder conditions, often aerobic | Couples amines with boronic acids | Alternative C-N bond formation strategy |
| Nickel-Catalyzed Coupling | Nickel-based | Lower cost than palladium | Effective for less reactive halides | Cost-effective scale-up |
Advanced Computational Modeling for De Novo Drug Design and Mechanism Elucidation
Computational chemistry offers powerful tools to accelerate the drug discovery process for this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate specific structural features with biological activity. mdpi.comnih.gov By analyzing a series of analogs, these models can identify key molecular descriptors that are crucial for a desired therapeutic effect, thereby guiding the design of more potent and selective compounds.
Molecular docking simulations can provide detailed insights into how this compound and its derivatives bind to potential biological targets. researchgate.netresearchgate.net For instance, docking studies could elucidate the binding interactions with enzymes involved in ferroptosis or other disease pathways. This understanding at the atomic level is invaluable for mechanism elucidation and for designing new molecules with improved binding affinity and specificity.
Furthermore, de novo drug design algorithms can be used to generate entirely new molecular structures based on the pharmacophoric features of this compound. These computational methods can explore a vast chemical space to propose novel scaffolds that retain the desired biological activity while potentially offering improved pharmacokinetic properties or reduced off-target effects.
Diversification of Biological Applications and Identification of New Molecular Targets
While its role in ferroptosis is a critical starting point, the structural motifs within this compound suggest a broader range of potential biological activities. The aminobenzoate and diphenylamine moieties are present in numerous compounds with diverse pharmacological profiles. Future research should involve extensive screening of this compound and its derivatives against a wide array of biological targets.
For example, aminobenzoate derivatives have been investigated for their inhibitory effects on enzymes such as glutathione (B108866) S-transferase and carbonic anhydrase. researchgate.netresearchgate.net Screening this compound against various enzyme families could uncover novel inhibitory activities. Additionally, the diaminobenzene substructure is a precursor to benzimidazoles, a class of compounds known for their antimicrobial, antiviral, and anticancer properties. nih.gov Exploring the conversion of this compound into benzimidazole (B57391) derivatives could open up new therapeutic avenues.
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Rationale/Supporting Evidence |
| Enzymes | Glutathione S-Transferase, Carbonic Anhydrase, DNA Gyrase | Aminobenzoate derivatives show inhibitory activity. nih.govresearchgate.net |
| Kinases | Mitogen-activated protein kinases (MAPK) | Diphenylamine is a known kinase inhibitor scaffold. |
| Microbial Targets | Bacterial DNA gyrase, Fungal enzymes | Benzimidazole derivatives show broad-spectrum antimicrobial activity. nih.gov |
| Ion Channels | Calcium or potassium channels | Amine-containing structures often interact with ion channels. |
Development of Prodrug Strategies and Delivery Systems for Optimized Biological Efficacy
The clinical success of a drug molecule often depends on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies offer a powerful approach to improve these properties without fundamentally altering the active pharmacophore. researchgate.net For this compound, the amino and ester functional groups are ideal handles for chemical modification to create prodrugs.
For instance, the amino group could be acylated or linked to a promoiety that is cleaved in vivo by specific enzymes, releasing the active drug at the target site. This can enhance solubility, improve membrane permeability, or achieve targeted delivery. researchgate.net An azoreductase-responsive prodrug approach, where an azo bond is cleaved specifically in the colon, could be explored for targeted delivery to the gastrointestinal tract. acs.org
Furthermore, advanced drug delivery systems, such as nanoparticles, liposomes, or micelles, could be developed to encapsulate this compound. nih.gov These carriers can protect the drug from premature degradation, improve its circulation time, and facilitate its accumulation in diseased tissues, thereby enhancing therapeutic efficacy while minimizing systemic side effects.
Integration with Chemoinformatics and Machine Learning for High-Throughput Screening and Predictive Modeling
The fields of chemoinformatics and machine learning are revolutionizing drug discovery. mdpi.com These technologies can be leveraged to analyze vast amounts of chemical and biological data to identify promising new drug candidates from large compound libraries. For this compound, these tools can be used for "scaffold hopping," a strategy to discover structurally novel compounds that retain the biological activity of the original molecule. nih.govnih.gov
By creating a digital representation of this compound, machine learning models can be trained to screen virtual libraries of millions of compounds to identify those with similar properties. mdpi.comhep.com.cn This high-throughput virtual screening can significantly reduce the time and cost associated with experimental screening.
Predictive modeling can also be used to forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual derivatives. This allows researchers to prioritize the synthesis of compounds that are most likely to have favorable drug-like properties, streamlining the lead optimization process.
Investigation of Coordination Chemistry with Metal Ions for Enhanced Bioactivity
The amino groups and the carbonyl oxygen of the ester group in this compound are potential coordination sites for metal ions. The formation of metal complexes can significantly alter the biological activity of an organic ligand. sabapub.comsamipubco.com Research into the coordination chemistry of this compound with biologically relevant metal ions (e.g., zinc, copper, manganese, cobalt) could lead to the discovery of new therapeutic agents with enhanced potency or novel mechanisms of action. nih.govresearchgate.net
The resulting metal complexes could exhibit improved antimicrobial, antifungal, or anticancer activities compared to the parent ligand. sabapub.com Characterizing the structure of these complexes using techniques like X-ray crystallography and spectroscopic methods would be crucial to understanding the structure-activity relationships. The enhanced bioactivity of such complexes is often attributed to factors like changes in lipid solubility, altered redox potentials, and the ability of the metal ion to interact with biological macromolecules.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 3-amino-4-anilinobenzoate?
Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) for 4 hours under reduced pressure can yield intermediates . Adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (acid/base), and temperature (reflux vs. room temperature) can improve yield. Kinetic studies (e.g., time-dependent TLC monitoring) and stoichiometric balancing of reactants (e.g., molar ratios of benzaldehyde derivatives) are critical .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR can confirm the presence of the anilino (-NH-C₆H₅) and ester (-COOEt) groups. Aromatic protons typically appear at δ 6.5–8.0 ppm, while ester carbonyls resonate near δ 165–170 ppm .
- X-ray crystallography : Resolve tautomeric ambiguities (e.g., keto-enol forms) and confirm molecular geometry, as demonstrated for structurally similar ethyl 4-anilino-3-nitrobenzoate .
- IR spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) bands .
Q. How should researchers assess the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities. Compare retention times against reference standards .
- Melting point analysis : A sharp melting range (e.g., >300°C for related benzoic acid derivatives) indicates high crystallinity and purity .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer: Contradictions often arise from tautomerism, solvatomorphism, or impurities. To address this:
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., amine-imine tautomerism) .
- Use powder X-ray diffraction (PXRD) to identify polymorphic forms affecting spectral profiles .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out adducts .
Q. What experimental designs are appropriate for evaluating the biological activity of this compound?
Methodological Answer:
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) .
- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring replicates (n ≥ 3) and ANOVA for statistical significance .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., methyl/fluoro substitutions at the anilino group) and correlate substituent effects with bioactivity .
Q. How can computational methods enhance understanding of this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) is a reliable basis set for benzoate derivatives .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Validate docking poses with experimental IC₅₀ data .
- Solvent effects : Use COSMO-RS to model solvation energies and predict solubility in polar/nonpolar media .
Q. What strategies are effective for synthesizing and analyzing novel derivatives of this compound?
Methodological Answer:
- Derivatization routes : React the amine group with acyl chlorides (e.g., acetyl chloride in pyridine) or sulfonyl chlorides to generate amides/sulfonamides. Monitor reaction progress via TLC .
- Chromatographic purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate derivatives. Confirm purity via HPLC .
- Thermogravimetric analysis (TGA) : Assess thermal stability of derivatives under nitrogen atmosphere (10°C/min) to guide storage conditions .
Data Management and Reporting
Q. How should researchers handle large datasets from spectroscopic and biological studies?
Methodological Answer:
- Raw data archiving : Store NMR/FID files, HPLC chromatograms, and crystallographic data (CIF files) in repositories like Zenodo or institutional databases .
- Metadata documentation : Include instrument parameters (e.g., NMR frequency, HPLC column type) and environmental conditions (e.g., temperature, humidity) .
- Appendix organization : Tabulate processed data (e.g., IC₅₀ values, melting points) in the main text; relegate raw datasets (e.g., NMR peak lists) to appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
